molecular formula C12H16N4 B13769172 N,N'-Diethylquinoxaline-2,3-diamine CAS No. 65776-63-8

N,N'-Diethylquinoxaline-2,3-diamine

Cat. No.: B13769172
CAS No.: 65776-63-8
M. Wt: 216.28 g/mol
InChI Key: UYTGGRJPWFSBEV-UHFFFAOYSA-N
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Description

N,N’-Diethylquinoxaline-2,3-diamine: is an organic compound with the molecular formula C12H16N4 It is a derivative of quinoxaline, a bicyclic aromatic compound, and is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethylquinoxaline-2,3-diamine typically involves the reaction of quinoxaline-2,3-diamine with ethylating agents. One common method is the alkylation of quinoxaline-2,3-diamine using diethyl sulfate or ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethylquinoxaline-2,3-diamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethylquinoxaline-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in various N-alkyl or N-aryl quinoxaline derivatives.

Scientific Research Applications

N,N’-Diethylquinoxaline-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-Diethylquinoxaline-2,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-diamine: The parent compound without the ethyl groups.

    N,N’-Dimethylquinoxaline-2,3-diamine: A similar compound with methyl groups instead of ethyl groups.

    2,3-Di(ethylamino)quinoxaline: Another derivative with different substitution patterns.

Uniqueness

N,N’-Diethylquinoxaline-2,3-diamine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65776-63-8

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-N,3-N-diethylquinoxaline-2,3-diamine

InChI

InChI=1S/C12H16N4/c1-3-13-11-12(14-4-2)16-10-8-6-5-7-9(10)15-11/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

UYTGGRJPWFSBEV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=C2N=C1NCC

Origin of Product

United States

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